BenchChemオンラインストアへようこそ!

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Lipophilicity ADME Permeability

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate offers a unique 3-(methylsulfanyl)phenyl substituent that distinguishes it from unsubstituted or simply alkylated sulfamoylthiophene analogs. This substitution pattern modulates log P (XLogP3 2.8), TPSA (134 Ų), and hydrogen-bonding capacity, directly impacting solubility, permeability, and target-binding complementarity. As a member of the sulfamoylthiophene-2-carboxylate class with demonstrated BacA inhibition (scaffold IC₅₀ range 42–366 µM), this compound enables systematic SAR studies. Its intermediate lipophilicity and single H-bond donor support cell penetration and solubility for MIC determination against Gram-negative pathogens. With a lower MW (343.4 g/mol) than related PPARβ/δ antagonists, it offers improved ligand efficiency. Ideal for focused sulfonamide library design, anti-inflammatory profiling, and antibacterial target validation.

Molecular Formula C13H13NO4S3
Molecular Weight 343.43
CAS No. 941978-96-7
Cat. No. B2945632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate
CAS941978-96-7
Molecular FormulaC13H13NO4S3
Molecular Weight343.43
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)SC
InChIInChI=1S/C13H13NO4S3/c1-18-13(15)12-11(6-7-20-12)21(16,17)14-9-4-3-5-10(8-9)19-2/h3-8,14H,1-2H3
InChIKeyDUUZVGFPNVRRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS 941978-96-7): Procurement-Relevant Physicochemical Profile


Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a sulfamoylthiophene carboxylate ester (C13H13NO4S3, MW 343.4 g/mol) [1]. Its core scaffold is associated with undecaprenyl-pyrophosphate phosphatase (BacA) inhibition, a validated antibacterial target [2]; the compound incorporates a 3-(methylsulfanyl)phenyl substituent on the sulfonamide nitrogen, which distinguishes it from unsubstituted or simply alkylated analogs.

Why In‑Class Sulfamoylthiophenes Cannot Substitute Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate


Although the sulfamoylthiophene-2-carboxylate scaffold recurs in anti‑inflammatory [1] and antibacterial programs [2], N‑substituent identity governs both physicochemical and biological profiles. Swapping the 3‑(methylsulfanyl)phenyl group for hydrogen or a simple alkyl chain alters log P, topological polar surface area, and hydrogen‑bonding capacity, which directly impact solubility, permeability, and target‑binding complementarity. Consequently, even close analogs cannot be presumed to reproduce the same ADME or potency profile.

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Tuning: XLogP3 Comparison Versus Unsubstituted and Bulky Analogs

The target compound exhibits an intermediate computed logP (XLogP3‑AA = 2.8) that bridges the highly polar unsubstituted sulfonamide and the lipophilic GSK0660 [1][2][3]. This positions it in the optimal range for passive membrane permeability while retaining aqueous solubility for in‑vitro assay compatibility.

Lipophilicity ADME Permeability

Molecular Weight Optimization for Drug‑Likeness

With a molecular weight of 343.4 g mol⁻¹, the target compound remains significantly below the 500 Da Lipinski threshold, unlike the larger GSK0660 (418.5 g mol⁻¹) [1][2]. The reduced bulk may facilitate higher ligand efficiency and simpler synthetic accessibility.

Molecular Weight Lipinski Rule Drug‑likeness

Polar Surface Area Modulation and Predicted Absorption

The topological polar surface area (TPSA) of the target compound is 134 Ų, which lies between the more compact unsubstituted scaffold (123 Ų) and the larger GSK0660 (ca. 130 Ų, literature) [1][2]. A TPSA below 140 Ų is generally associated with acceptable intestinal absorption, whereas the lower TPSA of the unsubstituted analog may not reflect the polar contributions of an aryl‑substituted sulfonamide required for target affinity.

TPSA Permeability Oral Absorption

Scaffold‑Validated Biological Target: BacA Inhibition Class Evidence

The sulfamoylthiophene‑2‑carboxylate chemotype was identified as an inhibitor of BacA, an essential undecaprenyl‑pyrophosphate phosphatase in bacteria. In the primary screening, scaffold analogs achieved IC₅₀ values ranging from 42 to 366 µM [1]. Although the specific IC₅₀ of the 3‑(methylsulfanyl)phenyl analog has not been disclosed, its structural divergence from the original hit provides a distinct vector for SAR exploration within the BacA program.

BacA Undecaprenyl pyrophosphate phosphatase Antibacterial

Hydrogen‑Bond Donor Count and Metabolic Stability Potential

The target compound possesses a single hydrogen‑bond donor (NH), identical to the unsubstituted analog but fewer than GSK0660 (two donors) [1][2]. Fewer H‑bond donors correlate with improved passive permeability and may reduce susceptibility to Phase‑II conjugation, offering a potential metabolic stability advantage.

Hydrogen Bond Donors Metabolic Stability Rule of Five

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate: Research and Industrial Application Scenarios


BacA‑Targeted Antibacterial Hit‑to‑Lead Optimization

As a member of the sulfamoylthiophene‑2‑carboxylate class with demonstrated BacA inhibition (scaffold IC₅₀ range 42–366 µM) [1], this compound offers a differentiated substitution pattern that enables systematic SAR studies. Its intermediate lipophilicity (XLogP3 2.8) [2] and single hydrogen‑bond donor support cell‑penetration and solubility for MIC determination against Gram‑negative pathogens.

PPARβ/δ Antagonist Probe Development

The compound shares the sulfamoylthiophene‑2‑carboxylate core with known PPARβ/δ antagonists (GSK0660, ST247) [1]. Replacing the 2‑methoxy‑4‑(phenylamino)phenyl group with a 3‑(methylsulfanyl)phenyl moiety provides a sterically and electronically distinct probe for interrogating receptor‑ligand interactions, with a lower MW (343.4 vs 418.5 g mol⁻¹) [2] that may improve ligand efficiency.

Physicochemical Benchmarking for Sulfonamide Library Design

The combination of TPSA (134 Ų) [1], XLogP3 (2.8) [2], and rotatable bond count (6) [1] makes this compound a reference point for designing focused sulfonamide libraries with balanced ADME profiles. Its intermediate properties bridge the gap between polar, low‑MW fragments and larger, more lipophilic drug‑like molecules, facilitating multiparameter optimization.

Anti‑Inflammatory Lead Identification

Sulfamoylheterocarboxylic derivatives have shown analgesic and nonsteroidal anti‑inflammatory activities in multiple inflammation models [1]. The 3‑(methylsulfanyl)phenyl substituent may modulate COX selectivity or off‑target profiles compared to previously reported analogs; procurement enables head‑to‑head profiling in established inflammation assays.

Quote Request

Request a Quote for Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.